molecular formula C13H10N2O3 B1595069 3-Nitrobenzanilide CAS No. 2243-73-4

3-Nitrobenzanilide

Cat. No. B1595069
CAS RN: 2243-73-4
M. Wt: 242.23 g/mol
InChI Key: VWIRWLAPFZXYSL-UHFFFAOYSA-N
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Description

3-Nitrobenzanilide is a chemical compound with the molecular formula C13H10N2O3 . It is also known by other names such as 3-Nitro-N-phenylbenzamide .


Synthesis Analysis

The synthesis of 3-Nitrobenzanilide involves several steps. One method involves the use of triethylamine in N,N-dimethyl-formamide at 100°C under specific conditions . The reaction conditions include the Schlenk technique and an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Nitrobenzanilide is represented by the formula C13H10N2O3 . The compound has a molecular weight of 242.23 Da .


Physical And Chemical Properties Analysis

3-Nitrobenzanilide has a density of 1.3±0.1 g/cm3 . Its boiling point is 324.7±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . Other properties include an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 150.2±23.2 °C .

Scientific Research Applications

Antibacterial Activity

3-Nitrobenzanilide has been used in the synthesis of Schiff bases, which are widely used organic compounds. These Schiff bases have shown a broad range of biological activities, including antibacterial properties . In a study, a semicarbazone ligand was prepared by condensing 3-nitropenzaldehyde with semicarbazide hydrochloride. This ligand was used to synthesize metal complexes of copper (II) and nickel (II), which showed significant effects against both types of bacteria: gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) .

Antifungal Activity

The Schiff bases derived from 3-Nitrobenzanilide have also demonstrated antifungal properties . This makes them valuable in the development of new antifungal agents.

Anti-malarial Activity

Schiff bases, including those derived from 3-Nitrobenzanilide, have shown anti-malarial properties . This suggests potential applications in the development of new treatments for malaria.

Anti-proliferative Activity

The anti-proliferative activity of Schiff bases derived from 3-Nitrobenzanilide has been reported . This suggests potential applications in cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic strategy.

Anti-inflammatory Activity

Schiff bases derived from 3-Nitrobenzanilide have shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Enzymatic Hydrolysis Tracking

3-Nitrobenzanilide has been used in tracking the enzymatic hydrolysis of an amide bond using highly simplified 4-nitroanilide colorimetric substrates . This has implications in understanding the catalytic ability of enzymes like serine proteases, which have a wide range of biological significance .

Synthesis of Polycondensation Monomers

3-Nitrobenzanilide has been used in the synthesis and polycondensation of novel nitro-aromatic monomers . These monomers have potential applications in the production of high-performance polymers.

Antiviral Activity

Schiff bases derived from 3-Nitrobenzanilide have shown antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Safety and Hazards

3-Nitrobenzanilide should be handled with care. Avoid breathing its dust, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas .

properties

IUPAC Name

3-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIRWLAPFZXYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945117
Record name 3-Nitro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzanilide

CAS RN

2243-73-4
Record name 3-Nitrobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using aniline (1.50 ml, 16.5 mmol) and 3-nitrobenzoic acid (2.64 g, 15.0 mmol), the procedure of Reference Example 16 was repeated to obtain 2.84 g (78.2%) of the title compound in the form of light yellow needle crystals.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Yield
78.2%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of aniline (17 g, 180 mmol) and triethylamine (27 mL, 190 mmol) in dichloromethane (100 mL) was added a solution of 3-nitrobenzoyl chloride (30 g, 160 mmol) in dichloromethane (60 mL). The mixture was stirred for 15 min at 0° C. then overnight at room temperature. It was then poured into saturated sodium bicarbonate (1 L) and stirred vigorously for 15 min. The precipitate was collected, washed with water and dried (40 g, 100%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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